

# 1-Chloro-3-propoxypropane PubChem CID 20553682 data

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## Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

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## Technical Whitepaper: 1-Chloro-3-propoxypropane

PubChem CID: 20553682 | CAS: 4161-23-3

### Executive Summary

**1-Chloro-3-propoxypropane** (also known as 3-chloropropyl propyl ether) is a bifunctional organic intermediate characterized by a terminal alkyl chloride and an internal ether linkage. In drug discovery and materials science, it serves as a critical "spacer" molecule, allowing researchers to introduce a propyl-ether motif that modulates lipophilicity (LogP) and molecular flexibility without introducing hydrogen bond donors. This guide details the physicochemical profile, synthesis logic, and application protocols for this compound, specifically tailored for high-throughput medicinal chemistry and process development.

### Part 1: Chemical Profile & Physicochemical Data[1]

The compound is a clear, colorless liquid at room temperature.[1] Its structural utility lies in the differential reactivity between the inert ether oxygen and the electrophilic primary chloride.

Parameter	Data	Source / Validation
IUPAC Name	1-Chloro-3-propoxypropane	PubChem [1]
CAS Number	4161-23-3	Sigma-Aldrich [2]
Formula		PubChem [1]
Molecular Weight	136.62 g/mol	PubChem [1]
Boiling Point	~150–152 °C (Predicted/Homolog)	Est. from Methoxy analog (111°C) [3]
Density	~0.96 g/mL	Est. from Homologs
LogP	1.8 (Predicted)	PubChem [1]
Solubility	Soluble in organic solvents (DCM, THF, Toluene); limited water solubility.[2][3]	Chemical Nature

## Part 2: Synthesis & Production Logic

### Core Synthetic Route: Williamson Ether Synthesis

The most robust industrial and laboratory scale synthesis involves the nucleophilic substitution of 1,3-dichloropropane with sodium propoxide. This route is preferred over the reaction of 3-chloropropanol with propyl halides due to the lower cost of 1,3-dichloropropane and the avoidance of O- vs C-alkylation competition.

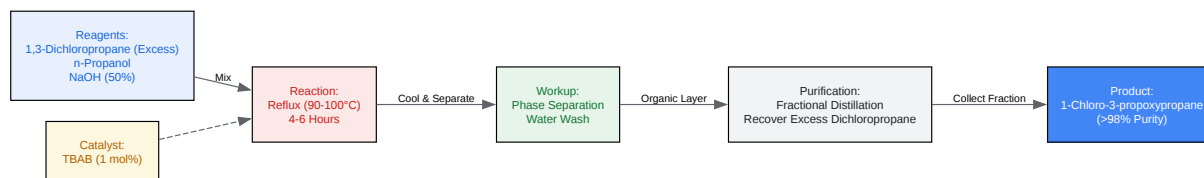
Reaction Equation:

Process Logic:

- **Stoichiometry:** A large excess of 1,3-dichloropropane (3–5 equivalents) is strictly required to minimize the formation of the bis-ether byproduct (1,3-dipropoxypropane).
- **Phase Transfer Catalysis (PTC):** The use of a quaternary ammonium salt (e.g., TBAB) accelerates the reaction between the aqueous/solid base and the organic halide phase.

- Thermodynamics: The reaction is driven by heat (reflux) and the irreversible formation of NaCl lattice energy (if solid base is used) or solvation (aq. base).

## Synthesis Workflow Diagram



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Figure 1: Phase-transfer catalyzed synthesis workflow minimizing bis-alkylation byproducts.

## Part 3: Reactivity & Applications in Drug Design

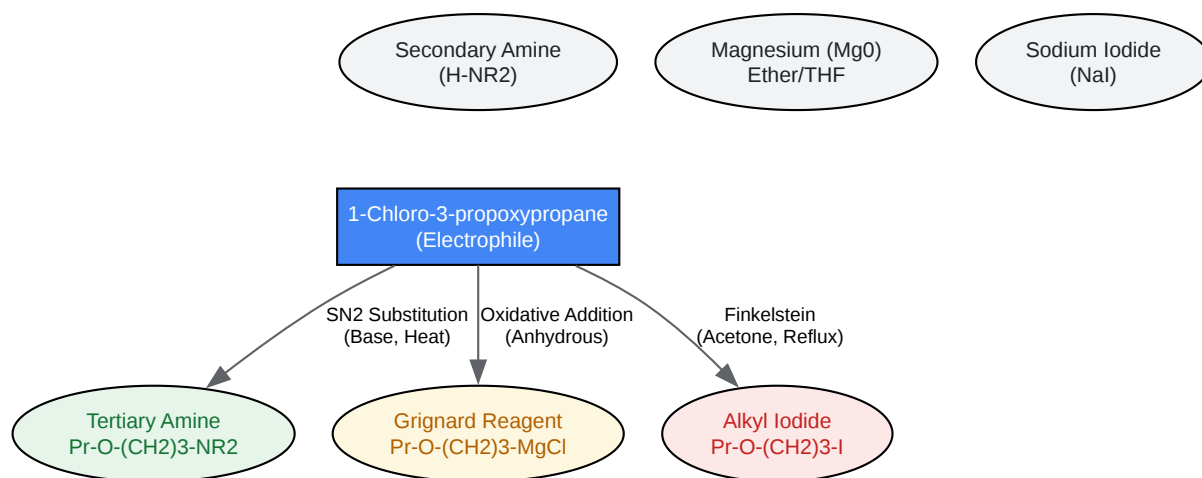
**1-Chloro-3-propoxypropane** functions primarily as an electrophilic "linker" reagent. The terminal chloride is susceptible to

displacement, while the propyl-ether chain provides a flexible, lipophilic tether.

### Key Reaction Pathways[5]

- Amine Alkylation (N-Alkylation): Used to attach the propyl-ether tail to secondary amines, generating tertiary amine pharmacophores commonly found in GPCR ligands and ion channel blockers.
- Finkelstein Reaction: Conversion to the iodide ( ) using NaI/Acetone to increase reactivity for difficult substitutions.
- Grignard Formation: Reaction with Mg metal generates the organomagnesium reagent, which can attack carbonyls to introduce the ether side chain.

## Mechanistic Pathway Diagram



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Figure 2: Divergent synthetic utility of the chloro-ether scaffold.

## Part 4: Detailed Experimental Protocol

### Protocol: Synthesis of 1-Chloro-3-propoxypropane

Note: This protocol is adapted from standard Williamson ether synthesis procedures for 3-alkoxypropyl chlorides [4].

Reagents:

- 1,3-Dichloropropane (339 g, 3.0 mol) [Excess is critical]
- n-Propanol (60 g, 1.0 mol)
- Sodium Hydroxide (50% aq. solution, 120 g, 1.5 mol)
- Tetrabutylammonium bromide (TBAB) (3.2 g, 10 mmol)

Procedure:

- Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
- Charging: Add 1,3-dichloropropane and TBAB to the flask. Heat to 50°C.
- Addition: Add the n-propanol. Then, add the 50% NaOH solution dropwise over 30 minutes, maintaining vigorous stirring to ensure phase mixing.
- Reaction: Heat the mixture to gentle reflux (~95–105°C) for 4–6 hours. Monitor consumption of n-propanol by GC.
- Workup: Cool to room temperature. Add 200 mL of water to dissolve salts. Separate the organic phase (bottom layer).
- Purification:
  - Wash the organic phase with water (2 x 100 mL) to remove residual propanol and base.
  - Dry over anhydrous
  - Perform fractional distillation.<sup>[4]</sup>
    - Fraction 1: Excess 1,3-dichloropropane (BP ~120°C). Recycle.
    - Fraction 2: **1-Chloro-3-propoxypropane** (BP ~150°C).
- Yield: Expected yield is 65–75% based on alcohol limiting reagent.

## Part 5: Safety & Toxicology (GHS)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Flammable Liquid	H226	Flammable liquid and vapor.
Acute Toxicity	H302	Harmful if swallowed.[5]
Skin Irritation	H315	Causes skin irritation.[5]
Eye Irritation	H319	Causes serious eye irritation. [5][6]
STOT-SE	H335	May cause respiratory irritation.[5]

#### Handling Precautions:

- Alkylating Potential: As a primary alkyl halide, this compound is a potential alkylating agent. Use gloves (Nitrile/Silver Shield) and handle in a fume hood.
- Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

## References

- National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 20553682, 1-Chloro-3-(propan-2-yloxy)propane. Retrieved from [\[Link\]](#)
- PrepChem. (n.d.). Synthesis of 1,3-dichloropropane and related ethers. Retrieved from [\[Link\]](#)

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## Sources

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